molecular formula C15H14N4 B11724434 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline

Cat. No.: B11724434
M. Wt: 250.30 g/mol
InChI Key: AYVPZCJGSHVNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is a complex organic compound with the molecular formula C15H14N4 It is known for its unique structure, which includes a quinoline ring and a pyrrole moiety connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(1H-pyrrol-2-yl)ethanone hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is unique due to its combination of the quinoline and pyrrole rings connected through a hydrazone linkage. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

N-[1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPZCJGSHVNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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